Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate
Description
Properties
CAS No. |
918402-91-2 |
|---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)13-11-12(24-16(21)26-18(2,3)4)9-10-14(13)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
WBFQDXBLNWQPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Esterification
This method involves the direct reaction of ethyl benzoate with tert-butoxycarbonyl chloride in the presence of a base.
Reagents :
- Ethyl benzoate
- Tert-butoxycarbonyl chloride
- Base (e.g., triethylamine)
-
- Dissolve ethyl benzoate in a suitable solvent (such as dichloromethane).
- Add tert-butoxycarbonyl chloride dropwise while stirring.
- Introduce a base to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the product by column chromatography.
Yield : Typically yields around 70-80% purity after purification.
Method 2: Multi-step Synthesis via Protection and Coupling
This method entails protecting hydroxyl groups followed by coupling reactions to form the final product.
Reagents :
- Benzoic acid
- Ethanol
- Tert-butoxycarbonyl anhydride
- Coupling agents (e.g., DCC - dicyclohexylcarbodiimide)
-
- Protect the hydroxyl groups of benzoic acid using tert-butoxycarbonyl anhydride.
- React the protected benzoic acid with ethanol in the presence of a coupling agent.
- Remove protective groups under acidic conditions to yield Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate.
Yield : This method can achieve yields of up to 85% with careful optimization.
Data Table: Comparison of Preparation Methods
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Direct Esterification | Ethyl benzoate, tert-butoxycarbonyl chloride, triethylamine | 70-80 | Simple but may require purification |
| Multi-step Synthesis | Benzoic acid, ethanol, tert-butoxycarbonyl anhydride, DCC | Up to 85 | More complex but higher yield possible |
Various studies have explored the efficiency and optimization of these methods:
A study highlighted that using DCC as a coupling agent significantly improves yield and reaction time compared to other methods.
Another research indicated that using a solvent-free approach for direct esterification could enhance yields while reducing environmental impact.
The preparation of this compound can be effectively achieved through either direct esterification or a multi-step synthesis involving protection and coupling reactions. Each method has its advantages and potential drawbacks, with yields varying based on specific conditions and reagents used.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as peptides and nucleotides.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate involves the protection of hydroxyl groups through the formation of tert-butoxycarbonyl esters. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, revealing the original hydroxyl groups for further reactions .
Comparison with Similar Compounds
Key Findings :
- Steric and Electronic Effects : The tert-butoxycarbonyl groups in the target compound confer superior steric protection compared to the polar 3,4,5-trihydroxybenzoyl substituents in analogs. This enhances stability during acidic workups but may reduce reactivity in nucleophilic substitution reactions .
- Thermal Stability: The tert-butoxycarbonyl groups likely stabilize the compound up to ~250°C, outperforming trihydroxybenzoyl derivatives, which decompose below 200°C due to phenolic oxidation .
Boc-Protected Intermediates
Boc-protected intermediates, such as tert-butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl) carbamate (6a) , share synthetic pathways with the target compound:
Key Findings :
- Reactivity : The aromatic Boc groups in the target compound are less prone to accidental deprotection under mild acidic conditions compared to aliphatic Boc-protected amines in analogs like 6a .
Polymeric Derivatives with Bis(oxycarbonyl) Motifs
Ionic liquid-crystalline polymers such as poly(2,5-bis{[6-(4-butoxy-4′-imidazolium phenyl)alkyl]oxycarbonyl}styrene bis(fluoroborate) salts) (Pk-6-BF4) provide insights into bulk material properties:
Key Findings :
- Thermal Resilience : The polymeric analogs exhibit superior thermal stability due to ionic interactions and rigid backbones, unlike the small-molecule target compound .
- Functional Versatility : While the target compound is tailored for solution-phase synthesis, polymeric derivatives are engineered for material science applications, such as ionic conductivity .
Biological Activity
Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, efficacy against various pathogens, and structure-activity relationships.
1. Chemical Structure and Synthesis
This compound is characterized by its ester functional groups and tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves the reaction of ethyl 2,5-dihydroxybenzoate with di-tert-butyl dicarbonate (Boc anhydride), which serves to protect the hydroxyl groups during subsequent reactions.
2. Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate showed substantial activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Ethyl 2-(substituted benzylthio) derivatives | Significant | Significant | Significant |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the Boc groups enhances solubility and stability while potentially affecting the compound's interaction with biological targets.
Key Findings from SAR Studies:
- Hydrophobic Interactions: The hydrophobic nature of the tert-butoxycarbonyl groups may enhance binding affinity to lipid membranes.
- Functional Group Variability: Substituents on the aromatic rings can modulate activity by altering electronic properties and steric hindrance.
5. Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of various derivatives highlighted that modifications to the benzoate structure can lead to improved antimicrobial properties . These findings emphasize the importance of ongoing research into the optimization of this compound for therapeutic applications.
6. Conclusion
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Q & A
Q. How can computational modeling predict degradation pathways of this compound under hydrolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
